molecular formula C7H7NO2 B7761507 3-Aminobenzoic acid CAS No. 87980-11-8

3-Aminobenzoic acid

Cat. No. B7761507
CAS RN: 87980-11-8
M. Wt: 137.14 g/mol
InChI Key: XFDUHJPVQKIXHO-UHFFFAOYSA-N
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Description

3-Aminobenzoic acid (also known as meta-aminobenzoic acid or MABA) is an organic compound with the molecular formula H2NC6H4CO2H. It is a white solid, although commercial samples are often colored. It is only slightly soluble in water but is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .


Synthesis Analysis

A green and sustainable approach for the production of 3-aminobenzoic acid (3-ABA) from 3-nitrobenzaldehyde has been developed. This process involves two successive reactions: reduction of the nitro group and oxidation of the formyl group. The process is promoted by NORIT GAC 12-40, a carbonaceous bio-based material, in subcritical water .


Molecular Structure Analysis

The molecular formula of 3-Aminobenzoic acid is C7H7NO2. Its average mass is 137.136 Da and its monoisotopic mass is 137.047684 Da . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The production of 3-aminobenzoic acid involves two successive reactions: reduction of the nitro group and oxidation of the formyl group . The process is promoted by NORIT GAC 12-40, a carbonaceous bio-based material, in subcritical water .


Physical And Chemical Properties Analysis

3-Aminobenzoic acid is a white solid with a density of 1.51 g/cm3. It has a melting point of 178 to 180 °C. It is only slightly soluble in water but is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .

Scientific Research Applications

Antimicrobial Properties

3-Aminobenzoic acid and its derivatives exhibit significant antimicrobial activity. Researchers have synthesized isomeric Schiff bases derived from 3-aminobenzoic acid and substituted benzaldehydes. These compounds were screened against clinical pathogens, including Gram-positive bacteria (Staphylococcus epidermidis, Enterococcus faecium), Gram-negative bacteria (Klebsiella pneumoniae, Shigella flexneri, Salmonella typhimurium, Acinetobacter baumannii), and the fungus Candida albicans. The Schiff bases demonstrated effectiveness against all tested organisms, with higher potency against C. albicans .

Pharmaceutical Intermediates

3-Aminobenzoic acid serves as a crucial intermediate in pharmaceutical synthesis. It contributes to the production of various drugs and pharmaceutical compounds. For example, it plays a role in the synthesis of azo dyes, which find applications in textiles and other industries .

Organic Luminescent Materials

Researchers have explored derivatives of 3-aminobenzoic acid for their luminescent properties. These compounds can be incorporated into organic materials used in optoelectronic devices, such as light-emitting diodes (LEDs) and organic solar cells .

Plant Growth Regulators

3-Aminobenzoic acid derivatives have been investigated as potential plant growth regulators. These compounds may influence plant growth, development, and stress responses. Further research is needed to fully understand their effects on different plant species .

Electrochemical Sensing

Electrochemically oxidized 3-aminobenzoic acid has been utilized for recognizing novel psychoactive substances (NPSs) through screen-printed electrodes. This application demonstrates its potential in analytical chemistry and sensor development .

X-ray Contrast Media

In addition to its other applications, 3-aminobenzoic acid finds use as a crystalline intermediate in the synthesis of X-ray contrast media. These contrast agents enhance the visibility of specific tissues or blood vessels during medical imaging procedures .

Mechanism of Action

Target of Action

3-Aminobenzoic acid, also known as meta-aminobenzoic acid (MABA), is an organic compound that plays a significant role in various biochemical processes . The primary target of 3-Aminobenzoic acid is the enzyme p-hydroxybenzoate hydroxylase . This enzyme is involved in the hydroxylation of p-hydroxybenzoate, a key step in the synthesis of coenzyme Q, which is essential for cellular respiration and energy production .

Mode of Action

It is known to act as a substrate for the enzyme p-hydroxybenzoate hydroxylase . By binding to this enzyme, it facilitates the hydroxylation process, leading to the production of essential compounds for cellular functions .

Biochemical Pathways

3-Aminobenzoic acid is involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . This pathway starts from a simple carbon source like glucose and is catalyzed by various enzymes . The shikimate pathway is crucial for the production of essential compounds such as folic acid .

Pharmacokinetics

It is known that the compound is slightly soluble in water and more soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The action of 3-Aminobenzoic acid leads to the production of essential compounds for cellular functions. For instance, its involvement in the shikimate pathway contributes to the biosynthesis of aromatic amino acids . These amino acids play vital roles in protein synthesis and other cellular functions.

Action Environment

The action of 3-Aminobenzoic acid can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and efficacy . Moreover, the compound’s stability can be affected by factors such as temperature and pH. It’s also worth noting that the shift towards green, environmentally friendly, and sustainable biosynthesis methods for aminobenzoic acid and its derivatives is gaining traction .

Safety and Hazards

3-Aminobenzoic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

One of the future directions for 3-Aminobenzoic acid is in the field of nuclear imaging of bacterial infection . Another direction is its use in the forensic application, where oligomers of electrochemically oxidized 3-aminobenzoic acid are proposed as a selector for the analyte of forensic interest .

properties

IUPAC Name

3-aminobenzoic acid
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InChI

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)
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InChI Key

XFDUHJPVQKIXHO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO2
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Related CAS

26373-80-8, 17264-94-7 (mono-hydrochloride salt)
Record name Poly(3-aminobenzoic acid)
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DSSTOX Substance ID

DTXSID3059183
Record name Benzoic acid, 3-amino-
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Molecular Weight

137.14 g/mol
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Physical Description

Solid; [Merck Index], Solid
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Solubility

>20.6 [ug/mL] (The mean of the results at pH 7.4), 5.9 mg/mL at 15 °C
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Vapor Pressure

0.000278 [mmHg]
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Product Name

3-Aminobenzoic acid

CAS RN

99-05-8, 87980-11-8
Record name 3-Aminobenzoic acid
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Melting Point

173 °C
Record name m-Aminobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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